molecular formula C10H10F3NO3 B567981 Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate CAS No. 1263280-11-0

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate

Cat. No. B567981
M. Wt: 249.189
InChI Key: CRDLSXWMAFDDGH-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate (MAMTFB) is a novel synthetic compound with a wide range of applications in scientific research. It is often used in organic synthesis, as a reagent in bioassays, and as a catalyst in biochemical reactions. MAMTFB has been studied extensively and has been found to possess several unique properties, including strong nucleophilicity, high solubility in aqueous solutions, and low toxicity.

Scientific Research Applications

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Trifluoromethoxy-bearing molecules, including those structurally similar to methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate, are pivotal due to their pharmacological and biological significance. The challenge in facile synthesis of these compounds has been addressed through a user-friendly protocol using Togni reagent II, highlighting their importance as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Radiolabeling for Imaging Applications

Studies on the synthesis of radiolabeled compounds for potential use in positron emission tomography (PET) imaging illustrate the utility of structurally related molecules in the diagnosis and research of diseases such as Alzheimer's. The creation of carbon-11-labeled casein kinase 1 (CK1) inhibitors for imaging applications demonstrates the critical role of such compounds in advancing neurodegenerative disease research (Mingzhang Gao, Min Wang, & Q. Zheng, 2018).

Liquid Crystalline Thermosets

The synthesis of novel triaromatic diepoxides, which could be structurally related to methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate, and their application in forming anisotropic networks, reveals the potential of such compounds in material science. These networks exhibit nematic phases and are significant for the development of advanced materials with unique physical properties (W. Mormann & Markus Bröcher, 1998).

properties

IUPAC Name

methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-8(7(4-6)5-14)17-10(11,12)13/h2-4H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDLSXWMAFDDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676444
Record name Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate

CAS RN

1263280-11-0
Record name Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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